N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide
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Overview
Description
N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide is an organic compound with a complex structure that includes benzylcarbamoyl and methoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylcarbamoyl group can be reduced to form a primary amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzamide group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide
- N-(1-benzylcarbamoyl-2-(4-bromo-phenyl)-vinyl)-benzamide
- N-(1-benzylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-benzamide
Uniqueness
N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide is unique due to its specific combination of benzylcarbamoyl and methoxybenzamide groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H20N2O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-benzyl-4-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-13-9-18(10-14-20)22(26)24-19-11-7-17(8-12-19)21(25)23-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
WGCXLEFSCOENME-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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